molecular formula C18H30N2O2 B4263834 N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)

N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)

Cat. No.: B4263834
M. Wt: 306.4 g/mol
InChI Key: UTWQKXGNLFEXNL-UHFFFAOYSA-N
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Description

N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide): is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring and two cyclopropane carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide) typically involves the reaction of 1,3-cyclohexanediylbis(methylene) with 2-methylcyclopropanecarboxamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide) has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide) involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • N,N’-[1,4-Cyclohexanediylbis(methylene)]bis(2-phenylethanamine)
  • 1,3-Cyclohexanediylbis[N,N-bis(2-oxiranylmethyl)methanamine]
  • N1,N3-Bis(2-methylpropylidene)-1,3-cyclohexanedimethanamine

Comparison: N,N’-[1,3-cyclohexanediylbis(methylene)]bis(2-methylcyclopropanecarboxamide) is unique due to its specific structure, which includes a cyclohexane ring and two cyclopropane carboxamide groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

IUPAC Name

2-methyl-N-[[3-[[(2-methylcyclopropanecarbonyl)amino]methyl]cyclohexyl]methyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O2/c1-11-6-15(11)17(21)19-9-13-4-3-5-14(8-13)10-20-18(22)16-7-12(16)2/h11-16H,3-10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWQKXGNLFEXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1C(=O)NCC2CCCC(C2)CNC(=O)C3CC3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)
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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)
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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)
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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)
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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)
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N,N'-(cyclohexane-1,3-diyldimethanediyl)bis(2-methylcyclopropanecarboxamide)

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